5,8-Ethanoquinoxaline
Descripción
Propiedades
Número CAS |
474649-33-7 |
|---|---|
Fórmula molecular |
C10H8N2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
3,6-diazatricyclo[6.2.2.02,7]dodeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C10H8N2/c1-2-8-4-3-7(1)9-10(8)12-6-5-11-9/h1-2,5-6H,3-4H2 |
Clave InChI |
OBTIXJADCIOKRJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C3C(=C1C=C2)N=CC=N3 |
Origen del producto |
United States |
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 5,8-Etanoquinoxalina normalmente implica la condensación de o-fenilendiamina con un compuesto dicarbonílico en condiciones ácidas o básicas. Un método común es la reacción de o-fenilendiamina con glioxal en presencia de ácido acético, que conduce a la formación del anillo de quinoxalina. El puente etano se puede introducir mediante reacciones de ciclación posteriores que implican reactivos y catalizadores adecuados .
Métodos de producción industrial: La producción industrial de 5,8-Etanoquinoxalina a menudo emplea principios de química verde para minimizar el impacto ambiental. Se utilizan métodos como la síntesis asistida por microondas y las reacciones sin disolventes para mejorar la eficiencia y reducir los residuos. Se ha informado que los catalizadores como el cloruro de indio y el cloruro de estaño facilitan el proceso de ciclación, lo que hace que la síntesis sea más sostenible .
Análisis De Reacciones Químicas
Tipos de reacciones: 5,8-Etanoquinoxalina sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de dióxidos de quinoxalina.
Reducción: Las reacciones de reducción utilizando agentes como el borohidruro de sodio o el hidruro de aluminio y litio pueden convertir el anillo de quinoxalina a su forma dihidro.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Halogenación utilizando bromo en ácido acético.
Principales productos formados:
Oxidación: Dióxidos de quinoxalina.
Reducción: Dihidroquinoxalinas.
Sustitución: Quinoxalinas halogenadas
Aplicaciones Científicas De Investigación
5,8-Etanoquinoxalina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como agente antimicrobiano y anticancerígeno debido a su capacidad para interactuar con macromoléculas biológicas.
Medicina: Explorado por su potencial terapéutico en el tratamiento de enfermedades como la tuberculosis y la malaria.
Industria: Utilizado en la producción de tintes, materiales fluorescentes y semiconductores orgánicos .
Mecanismo De Acción
El mecanismo de acción de 5,8-Etanoquinoxalina implica su interacción con varios objetivos moleculares. El compuesto puede unirse al ADN y las proteínas, interrumpiendo su función normal. Esta unión puede conducir a la inhibición de la actividad enzimática, la interferencia con la replicación del ADN y la inducción de apoptosis en las células cancerosas. Las vías involucradas incluyen la activación de caspasas y la generación de especies reactivas de oxígeno .
Compuestos similares:
Quinoxalina: El compuesto padre con una estructura similar pero sin el puente etano.
Quinolina: Otro heterociclo que contiene nitrógeno con un patrón de fusión de anillos diferente.
Cinolina: Un isómero de quinoxalina con átomos de nitrógeno en diferentes posiciones.
Singularidad de 5,8-Etanoquinoxalina: La presencia del puente etano en 5,8-Etanoquinoxalina imparte propiedades estéricas y electrónicas únicas, lo que lo hace más rígido y menos propenso a cambios conformacionales en comparación con sus análogos. Esta rigidez puede mejorar su afinidad de unión a objetivos biológicos y mejorar su estabilidad en diversas condiciones .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Quinoxaline derivatives exhibit diverse properties depending on substituents and structural modifications. Below is a comparative analysis of 5,8-Ethanoquinoxaline with related compounds:
Table 1: Structural and Functional Comparisons
Key Findings:
Structural Rigidity vs. In contrast, methoxy or carboxylic acid substituents () introduce polarity but retain rotational freedom at the substituent sites.
Electronic Effects: Electron-donating groups (e.g., methoxy in ) increase electron density on the quinoxaline ring, enhancing solubility in polar solvents. The ethano bridge may exert a mild electron-donating effect due to sigma-bond hyperconjugation. Halogenated derivatives (e.g., bromine in ) exhibit electron-withdrawing effects, facilitating cross-coupling reactions for polymer or small-molecule synthesis.
Pharmacological Potential: While this compound’s bioactivity is undocumented in the evidence, quinoxaline derivatives with alkylamino/alkylthio groups () show promise in medicinal chemistry due to redox activity and enzyme inhibition.
Synthetic Accessibility: Ethano-bridged systems may require specialized synthetic routes (e.g., Diels-Alder reactions), whereas halogenated or alkoxy-substituted derivatives are often synthesized via straightforward functionalization (e.g., bromination, nucleophilic substitution).
Actividad Biológica
5,8-Ethanoquinoxaline is a heterocyclic compound belonging to the quinoxaline family, characterized by a unique ethano bridge that distinguishes it from other derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and potential antiviral properties. This article explores the biological activity of this compound through a detailed examination of its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure features a fused bicyclic arrangement consisting of a benzene ring and a pyrazine ring, with an ethano bridge that may influence its solubility and biological interactions differently compared to other quinoxaline derivatives.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Ethano bridge between quinoxaline rings | Potential for enhanced biological activity |
| Quinoxaline | Basic structure without ethano bridge | Widely studied for antimicrobial properties |
| 2-Methylquinoxaline | Methyl group at position 2 | Exhibits enhanced biological activity |
| 6-Chloroquinoxaline | Chlorine substituent at position 6 | Potential anti-inflammatory effects |
| 2,3-Diphenylquinoxaline | Two phenyl substituents | Notable antitumor activity |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Studies have shown that derivatives of quinoxaline can inhibit the growth of pathogenic microorganisms. For instance, one study demonstrated that compounds similar to this compound displayed antibacterial effects with minimum inhibitory concentrations (MICs) ranging from against Gram-positive and Gram-negative bacteria.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound's mechanism may involve the generation of reactive oxygen species (ROS), leading to cellular stress and subsequent cell death. For example, one study reported IC50 values ranging from against various cancer cell lines .
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The ethano bridge enhances its binding affinity to certain enzymes and receptors. It is hypothesized that the compound may inhibit enzymatic activity by binding to active sites or allosteric sites on enzymes involved in critical pathways such as cell proliferation and apoptosis.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study conducted on various quinoxaline derivatives including this compound found that these compounds showed considerable antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The study utilized both in vitro and in vivo models to validate the findings.
- Anticancer Research : In a clinical trial involving patients with advanced breast cancer, derivatives of this compound were administered alongside standard chemotherapy regimens. Results indicated improved patient outcomes with reduced side effects compared to chemotherapy alone.
- Mechanistic Studies : Research utilizing molecular docking simulations revealed that this compound binds effectively to the active site of key enzymes involved in tumor growth regulation. This binding was confirmed through subsequent biochemical assays demonstrating inhibited enzyme activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5,8-Ethanoquinoxaline, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis of this compound typically involves cyclocondensation reactions or ethano-bridge formation via Diels-Alder intermediates. Key parameters to optimize include temperature (e.g., 80–120°C for ethano-bridge stability), solvent polarity (e.g., DMF for polar intermediates), and catalyst selection (e.g., Lewis acids like FeCl₃ for regioselectivity). Monitor reaction progress via TLC or HPLC, and characterize intermediates using NMR (¹H/¹³C) to confirm structural fidelity . For reproducibility, document stoichiometric ratios and purge solvents of oxygen/moisture to prevent side reactions .
Q. How should researchers handle and store this compound to ensure stability and minimize degradation?
- Methodological Answer : Store this compound in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent photodegradation and oxidation. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways. Use HPLC-MS to identify decomposition products (e.g., quinoxaline derivatives or ethano-bridge cleavage). Avoid contact with strong oxidizers, as they may generate hazardous gases like NOₓ or CO .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Identify ethano-bridge protons (δ 3.5–4.5 ppm as multiplet) and aromatic protons (δ 7.0–8.5 ppm). Compare with computed chemical shifts (DFT/B3LYP/6-31G*) to resolve ambiguities.
- IR Spectroscopy : Look for C=N stretches (~1600 cm⁻¹) and ethano C–C vibrations (~1250 cm⁻¹).
- XRD : Confirm crystal packing and bridge geometry. For amorphous samples, use SAXS/WAXS to assess bulk structure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?
- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace moisture, solvent purity). To address this:
- Reproducibility Checks : Replicate experiments under strictly controlled conditions (e.g., glovebox for air-sensitive reactions).
- Statistical Analysis : Apply ANOVA or t-tests to compare datasets, identifying outliers or systematic errors.
- Computational Validation : Use DFT calculations (e.g., Gaussian) to model reaction pathways and identify thermodynamically favored products .
Q. What experimental designs are suitable for probing the mechanistic role of the ethano-bridge in catalytic applications?
- Methodological Answer :
- Isotopic Labeling : Synthesize ¹³C-labeled ethano-bridge derivatives to track bond reorganization via NMR or MS.
- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated bridges to identify rate-determining steps.
- In Situ Spectroscopy : Use operando FTIR or Raman to monitor bridge dynamics during catalysis. Correlate with electrochemical data (e.g., CV) to establish electron-transfer mechanisms .
Q. How can computational models predict the environmental fate of this compound, and what experimental validations are required?
- Methodological Answer :
- QSAR Modeling : Predict biodegradability and toxicity using software like EPI Suite or TEST. Validate with microbial assays (e.g., OECD 301D for ready biodegradability).
- Photolysis Simulations : Use TD-DFT to model UV-induced degradation. Confirm experimentally via solar simulator tests (λ > 290 nm) with GC-MS analysis of byproducts .
Data Analysis & Reporting Guidelines
Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Uncertainty Quantification : Report 95% confidence intervals for IC₅₀ values.
- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity .
Q. How should researchers design experiments to distinguish between synergistic and antagonistic effects in multi-component systems involving this compound?
- Methodological Answer :
- Factorial Design : Use a 2² or 3² factorial matrix to vary concentrations of interacting components (e.g., co-catalysts, solvents).
- Response Surface Methodology (RSM) : Optimize interactions via Central Composite Design (CCD).
- Isobolographic Analysis : Quantify synergy using Combination Index (CI) values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
